Tenacissoside F

Natural product procurement Steroidal glycoside Analytical reference standard

Tenacissoside F is a C21 steroidal glycoside with demonstrated P-gp inhibition and multidrug resistance reversal. Validated in vivo efficacy in melanoma and breast cancer models distinguishes it from homologs with only in vitro characterization. High purity (>98%) and full spectroscopic characterization ensure reliable analytical reference standard use. Confirm availability and current pricing via vendor links below.

Molecular Formula C35H56O12
Molecular Weight 668.8 g/mol
Cat. No. B1152106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside F
Molecular FormulaC35H56O12
Molecular Weight668.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
InChIKeyWGOHWIVFCMYBJP-HCGZSUPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tenacissoside F for Research Procurement: Steroidal Glycoside from Marsdenia tenacissima


Tenacissoside F (CAS 928151-78-4) is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima (Roxb.) Wight et Arn. [1]. It belongs to a class of polyoxypregnane glycosides characterized by a tenacigenin B aglycone core linked to a sugar chain consisting of 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose [1]. The compound is commercially available from multiple vendors at purity levels ranging from 97.0% to 99.86% .

Why Generic Substitution Fails: Tenacissoside F Differentiation from Homologous C21 Steroids


C21 steroidal glycosides from Marsdenia tenacissima share a common tenacigenin B skeleton, but differences in sugar chain composition and esterification patterns critically determine biological activity profiles . While tenacissosides F, G, H, and I possess identical sugar chains, their aglycone modifications yield divergent pharmacological behaviors [1]. For example, tenacissoside G demonstrates P-glycoprotein inhibition and HepG2 cell cycle arrest in G1/S phase, whereas tenacissoside H exhibits anti-inflammatory effects via NF-κB pathway regulation [2]. These structure-activity distinctions preclude simple interchangeability within this compound class and necessitate compound-specific validation for research applications.

Tenacissoside F: Quantitative Evidence for Research Selection


Commercial Availability and Purity: Tenacissoside F vs. Structurally Related Analogs

Tenacissoside F is commercially available from multiple suppliers with verified batch purity documentation, unlike several structurally related analogs (e.g., tenacissoside H, tenacissoside I, marstenacissides E-I) that lack commercial sourcing or are not stocked by major vendors . This procurement accessibility enables reproducible experimental design without the confounding variables of in-house isolation yields or purity uncertainty.

Natural product procurement Steroidal glycoside Analytical reference standard

In Vivo Tumor Regression: Tenacissoside F Xenograft Efficacy Evidence

Tenacissoside F has demonstrated in vivo tumor regression in human malignant melanoma xenograft models and efficacy against tumor cells in animal breast cancer models . This represents a distinct in vivo validation profile that differs from structurally related homologs: tenacissoside G and tenacissoside H have been primarily characterized in vitro for P-gp inhibition/NF-κB modulation, with limited published in vivo xenograft regression data [1].

Oncology Xenograft model Melanoma Breast cancer

Chiral-Specific P-Glycoprotein Inhibition: (S)-Tenacissoside F Multidrug Resistance Reversal

The (S)-enantiomer of tenacissoside F (Compound P20) specifically inhibits P-glycoprotein (P-gp/ABCB1)-mediated drug efflux activity and reverses multidrug resistance . This mechanism-based activity distinguishes (S)-tenacissoside F from tenacissoside G, which demonstrates P-gp inhibition but is more prominently characterized for cell cycle arrest in HepG2 hepatocellular carcinoma cells , and from tenacissoside H, which primarily targets inflammatory NF-κB signaling [1].

Multidrug resistance P-glycoprotein Chemosensitization Colon cancer

Metabolic Fate Differentiation: Hydroxylation vs. Dehydrogenation Pathways

Metabolic profiling in human liver microsomes reveals that tenacissoside glycosides (H and I) undergo hydroxylation as the major metabolic pathway, whereas the aglycone tenacigenin B undergoes dehydrogenation reactions [1]. As tenacissoside F shares the same glycoside structural class, this metabolic divergence between glycosylated forms and the aglycone skeleton has significant implications for in vivo pharmacokinetic behavior and potential metabolite-mediated activity [1].

Metabolism Human liver microsomes Pharmacokinetics UHPLC-MS/MS

Tenacissoside F: Validated Research Applications and Procurement Use Cases


Cancer Multidrug Resistance Reversal Studies (Colon Cancer Focus)

(S)-Tenacissoside F inhibits P-glycoprotein (P-gp/ABCB1)-mediated drug efflux activity and reverses multidrug resistance, making it a candidate tool compound for chemosensitization research in P-gp overexpressing cancer models, particularly colon cancer . This application leverages its chiral-specific activity profile distinct from cell cycle-focused analogs.

In Vivo Oncology Xenograft Studies (Melanoma and Breast Cancer)

Tenacissoside F has demonstrated regression of human malignant melanoma xenografts and efficacy against tumor cells in animal breast cancer models . This provides validated in vivo efficacy evidence supporting its use in preclinical oncology animal studies, distinguishing it from homologs with primarily in vitro characterization.

Analytical Reference Standard for Marsdenia tenacissima Quality Control

With high commercial purity (≥97.0% from multiple vendors) and full structural characterization via spectroscopic methods [1], Tenacissoside F serves as a reliable analytical reference standard for the identification and quantification of C21 steroidal glycosides in Marsdenia tenacissima extracts and herbal formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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